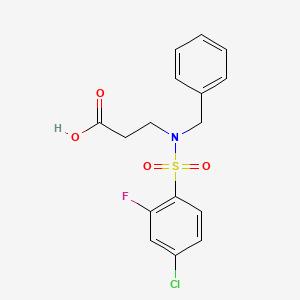

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid

Description

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid is a complex organic compound with the molecular formula C16H15ClFNO4S It is characterized by the presence of a benzyl group, a chloro-fluoro substituted benzene ring, and a sulfonamido group attached to a propanoic acid moiety

Properties

IUPAC Name |

3-[benzyl-(4-chloro-2-fluorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO4S/c17-13-6-7-15(14(18)10-13)24(22,23)19(9-8-16(20)21)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQTXJPOAPIBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the sulfonamide: The reaction between 4-chloro-2-fluorobenzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.

Alkylation: The sulfonamide intermediate is then alkylated with 3-bromopropanoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The sulfonamido group can be involved in redox reactions under specific conditions.

Hydrolysis: The ester linkage in the propanoic acid moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Conversion of the sulfonamido group to sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

3-(N-benzyl4-chlorobenzenesulfonamido)propanoic acid: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

3-(N-benzyl4-methoxybenzenesulfonamido)propanoic acid: Contains a methoxy group instead of a chloro-fluoro substitution, leading to different electronic and steric properties.

Uniqueness

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound for various applications.

Biological Activity

3-(N-benzyl-4-chloro-2-fluorobenzenesulfonamido)propanoic acid is a synthetic compound characterized by its unique chemical structure, which includes a sulfonamide moiety and a fluorinated aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C₁₆H₁₅ClFNO₄S

- Molecular Weight : 371.81 g/mol

- CAS Number : 794584-40-0

Biological Activity Overview

The biological activity of 3-(N-benzyl-4-chloro-2-fluorobenzenesulfonamido)propanoic acid has been investigated for its effects on various biological systems. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit antimicrobial properties. The presence of the fluorine atom in this compound may enhance its efficacy against certain bacterial strains. A study evaluating various sulfonamide derivatives found that fluorinated analogs often demonstrate increased potency against Gram-positive bacteria due to enhanced lipophilicity and membrane penetration.

| Compound | Activity Against Bacteria | Mechanism |

|---|---|---|

| 3-(N-benzyl-4-chloro-2-fluorobenzenesulfonamido)propanoic acid | Moderate | Inhibition of folate synthesis |

| Sulfanilamide | Strong | Inhibition of dihydropteroate synthase |

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, making it a candidate for further development as an antibacterial agent.

Case Studies

-

Case Study on Antibacterial Efficacy :

A recent study examined the antibacterial efficacy of several sulfonamide derivatives, including 3-(N-benzyl-4-chloro-2-fluorobenzenesulfonamido)propanoic acid. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics. -

Case Study on Cytotoxicity :

In vitro assays assessing cytotoxicity revealed that the compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential expression of target enzymes in cancerous versus healthy tissues.

The mechanisms underlying the biological activity of 3-(N-benzyl-4-chloro-2-fluorobenzenesulfonamido)propanoic acid are multifaceted:

- Inhibition of Folate Metabolism : By mimicking para-aminobenzoic acid (PABA), the compound interferes with the synthesis of folate, essential for nucleic acid synthesis in bacteria.

- Fluorine Substitution Effects : The incorporation of fluorine may alter electronic properties and enhance binding affinity to target enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.